molecular formula C11H16N2O3 B12532690 N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea CAS No. 675851-72-6

N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea

Cat. No.: B12532690
CAS No.: 675851-72-6
M. Wt: 224.26 g/mol
InChI Key: DWSYJTYLEKOLSG-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea: is an organic compound characterized by the presence of a tert-butyl group and a dihydroxyphenyl moiety attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. This method is efficient and yields high purity products under solvent-free conditions at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound.

Scientific Research Applications

N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, its neuroprotective effects are attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis .

Comparison with Similar Compounds

  • N-tert-Butyl-N’-(4-methoxyphenyl)urea
  • 4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 2-[(4,6-di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides

Comparison: N-tert-Butyl-N-(2,4-dihydroxyphenyl)urea is unique due to its specific dihydroxyphenyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and neuroprotective activities, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

675851-72-6

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

1-tert-butyl-1-(2,4-dihydroxyphenyl)urea

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)13(10(12)16)8-5-4-7(14)6-9(8)15/h4-6,14-15H,1-3H3,(H2,12,16)

InChI Key

DWSYJTYLEKOLSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C1=C(C=C(C=C1)O)O)C(=O)N

Origin of Product

United States

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